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Compound of Interest

Compound Name: Zolunicant

Cat. No.: B1257387 Get Quote

Introduction
Zolunicant, also known as 18-Methoxycoronaridine (18-MC) or MM-110, is a synthetic

derivative of the naturally occurring psychoactive compound ibogaine.[1][2] Developed in 1996

by researchers at the Albany Medical College and the University of Vermont, Zolunicant was

designed to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic

and cardiotoxic side effects.[1][2] Preclinical studies have demonstrated its efficacy in reducing

the self-administration of various substances of abuse, including opioids, stimulants, nicotine,

and alcohol.[1][3] This technical guide provides a comprehensive overview of the molecular

structure, pharmacological profile, and key experimental methodologies used in the evaluation

of Zolunicant.

Molecular Structure and Chemical Properties
Zolunicant is a complex indole alkaloid with a pentacyclic core structure. Its chemical

properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

methyl (1S,15R,17R,18S)-17-

(2-methoxyethyl)-3,13-

diazapentacyclo[13.3.1.02,10.

04,9.013,18]nonadeca-

2(10),4,6,8-tetraene-1-

carboxylate

[2]

Chemical Formula C22H28N2O3 [2]

Molecular Weight 368.47 g/mol [2]

CAS Number
308123-60-6 ((-)-enantiomer);

188125-42-0 (racemic)
[2]

SMILES

COCC[C@H]1C[C@@H]2C[C

@@]3([C@H]1N(C2)CCc4c3[n

H]c5c4cccc5)C(=O)OC

[2]

InChI

InChI=1S/C22H28N2O3/c1-

26-10-8-15-11-14-12-

22(21(25)27-2)19-17(7-9-

24(13-14)20(15)22)16-5-3-4-6-

18(16)23-19/h3-6,14-

15,20,23H,7-13H2,1-

2H3/t14-,15+,20+,22-/m1/s1

[2]

Pharmacodynamics and Mechanism of Action
The primary mechanism of action of Zolunicant is the antagonism of the α3β4 subtype of

nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are densely expressed in

the medial habenula, a key brain region involved in the regulation of reward and aversion.[1][4]

By blocking these receptors, Zolunicant modulates the activity of the habenulo-interpeduncular

pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the

neurobiology of addiction.[1][4] Unlike its parent compound, ibogaine, Zolunicant exhibits a

more selective receptor binding profile, with significantly lower affinity for NMDA receptors and

the serotonin transporter.[2][5] It does, however, retain a modest affinity for μ- and κ-opioid

receptors.[5][6]
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Signaling Pathway of Zolunicant's Anti-Addictive Action
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Signaling pathway of Zolunicant's anti-addictive action.

Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of Zolunicant at

various receptors.
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Compound
Receptor
Subtype

Assay Type Ki (nM) IC50 (nM)
Reference(s
)

Zolunicant

(18-MC)
α3β4 nAChR

Radioligand

Binding
750 - [6]

Zolunicant

(18-MC)
α4β2 nAChR

Radioligand

Binding
>100,000 - [6]

Zolunicant

(18-MC)
μ-opioid

Radioligand

Binding
~2,500 - [6]

Zolunicant

(18-MC)
κ-opioid

Radioligand

Binding
~4,000 - [6]

ME-18-MC α3β4 nAChR
Functional

Assay
-

More potent

than 18-MC
[6]

18-MAC α3β4 nAChR
Functional

Assay
-

Similar

potency to

18-MC

[6]

Pharmacokinetics and Metabolism
Zolunicant is metabolized in the liver, primarily through O-demethylation to its major

metabolite, 18-hydroxycoronaridine (18-HC).[7] This metabolic pathway is predominantly

catalyzed by the polymorphic enzyme CYP2C19.[7] The involvement of a polymorphic enzyme

suggests potential for inter-individual variability in the metabolism and clearance of Zolunicant.
[7]

Key Experimental Protocols
Radioligand Binding Assay for α3β4 nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of Zolunicant for the human α3β4

nicotinic acetylcholine receptor.

Materials:

HEK293 cells stably expressing human α3β4 nAChRs
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

[³H]-Epibatidine (radioligand)

Zolunicant (test compound)

Nicotine (for determining non-specific binding)

96-well filter plates

Scintillation cocktail and counter

Methodology:

Membrane Preparation: Culture and harvest HEK293 cells expressing α3β4 nAChRs.

Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Wash

and resuspend the membrane pellet in the binding buffer.[1]

Assay Setup: Prepare serial dilutions of Zolunicant in the binding buffer. In a 96-well plate,

add 50 µL of binding buffer, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd),

and 50 µL of the Zolunicant dilution. For non-specific binding wells, add a high

concentration of nicotine (e.g., 100 µM) instead of Zolunicant.[6]

Incubation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation to

each well. Incubate the plate at room temperature for 2-3 hours to allow the binding to reach

equilibrium.[6]

Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell

harvester. Wash the filters three times with ice-cold binding buffer to remove unbound

radioligand.[6]

Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the

radioactivity using a scintillation counter.[6]

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (the concentration of Zolunicant that inhibits 50% of

specific radioligand binding) using non-linear regression analysis. Calculate the Ki value
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using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.[1]

Cocaine Self-Administration in a Rat Model
This protocol assesses the effect of Zolunicant on the reinforcing properties of cocaine.

Materials:

Male Sprague Dawley rats

Operant conditioning chambers equipped with two levers, a syringe pump, and

visual/auditory cues

Intra-jugular catheters

Cocaine solution (e.g., 0.75 mg/kg/0.1 mL in sterile 0.9% NaCl)

Zolunicant solution

Methodology:

Surgery: Implant rats with intra-jugular catheters for intravenous drug delivery.[8]

Training: Train rats to self-administer cocaine by pressing an 'active' lever in the operant

chamber. Each press on the active lever results in an intravenous infusion of cocaine paired

with discrete light and sound cues. Presses on the 'inactive' lever have no consequence.

Training continues for approximately 14 days until a stable baseline of self-administration is

achieved.[8]

Zolunicant Administration: Prior to a self-administration session, administer a dose of

Zolunicant (e.g., 10-40 mg/kg, intraperitoneally or orally) or vehicle to the rats.[3]

Testing: Place the rats back in the operant chambers and allow them to self-administer

cocaine for a set period (e.g., 180 minutes).[8]

Data Collection and Analysis: Record the number of active and inactive lever presses. A

significant reduction in active lever pressing in the Zolunicant-treated group compared to
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the vehicle group indicates that Zolunicant reduces the reinforcing effects of cocaine.[9]

Experimental Workflow for Preclinical Assessment
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Preclinical evaluation workflow for anti-addictive compounds.

Conclusion
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Zolunicant represents a significant advancement in the development of therapeutics for

substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors

provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking

behavior in preclinical models, while avoiding the adverse effects associated with less selective

compounds like ibogaine.[1] The data and protocols presented in this guide provide a

foundational understanding for researchers, scientists, and drug development professionals

working to further elucidate the therapeutic potential of Zolunicant and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1257387#what-is-the-molecular-structure-of-
zolunicant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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